Bienvenue dans la boutique en ligne BenchChem!

1-Ethyl-4-((4-fluorobenzyl)amino)-1H-pyrazole-3-carboxylic acid

Medicinal Chemistry Pharmacokinetics Lead Optimization

1-Ethyl-4-((4-fluorobenzyl)amino)-1H-pyrazole-3-carboxylic acid (CAS 1006956-59-7) is a synthetic pyrazole heterocycle with the molecular formula C13H14FN3O2 and a molecular weight of 263.27 g/mol. As a 4-amino-substituted pyrazole-3-carboxylic acid, it serves as a versatile scaffold in medicinal chemistry, particularly for generating kinase-focused or GPCR-targeted compound libraries.

Molecular Formula C13H14FN3O2
Molecular Weight 263.272
CAS No. 1006956-59-7
Cat. No. B2883121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-((4-fluorobenzyl)amino)-1H-pyrazole-3-carboxylic acid
CAS1006956-59-7
Molecular FormulaC13H14FN3O2
Molecular Weight263.272
Structural Identifiers
SMILESCCN1C=C(C(=N1)C(=O)O)NCC2=CC=C(C=C2)F
InChIInChI=1S/C13H14FN3O2/c1-2-17-8-11(12(16-17)13(18)19)15-7-9-3-5-10(14)6-4-9/h3-6,8,15H,2,7H2,1H3,(H,18,19)
InChIKeyFLWOLUGJMBIMJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Differentiating 1-Ethyl-4-((4-fluorobenzyl)amino)-1H-pyrazole-3-carboxylic acid (CAS 1006956-59-7) as a Research Tool


1-Ethyl-4-((4-fluorobenzyl)amino)-1H-pyrazole-3-carboxylic acid (CAS 1006956-59-7) is a synthetic pyrazole heterocycle with the molecular formula C13H14FN3O2 and a molecular weight of 263.27 g/mol [1]. As a 4-amino-substituted pyrazole-3-carboxylic acid, it serves as a versatile scaffold in medicinal chemistry, particularly for generating kinase-focused or GPCR-targeted compound libraries. Its structure incorporates a 4-fluorobenzylamino moiety, which is a key pharmacophoric feature known to enhance target binding and selectivity in related chemotypes [2]. This compound is supplied as a research chemical, typically at >=98% purity, and is utilized as a building block for the synthesis of more complex, biologically active molecules [1].

Why Closely Related Analogs of 1-Ethyl-4-((4-fluorobenzyl)amino)-1H-pyrazole-3-carboxylic acid Cannot Simply Be Interchanged


Substituting 1-Ethyl-4-((4-fluorobenzyl)amino)-1H-pyrazole-3-carboxylic acid (CAS 1006956-59-7) with a structurally similar analog, such as the non-halogenated 4-(benzylamino)-1-ethyl-1H-pyrazole-3-carboxylic acid (CAS 1432026-20-4), is not a neutral decision. The introduction of the single fluorine atom at the para-position of the benzyl ring profoundly alters the molecule's physicochemical and, by strong class-level precedent, its pharmacodynamic profile. As demonstrated in the P2Y14R antagonist series, the presence of a para-fluorobenzyl group, compared to non-fluorinated or differently substituted benzyl groups, directly enhances receptor binding affinity, reduces off-target interactions, and improves pharmacokinetic outcomes like solubility and metabolic stability [1]. Therefore, for any research program aiming to replicate or explore these specific structure-activity relationships (SAR), procuring the exact fluorinated compound is mandatory to ensure data reproducibility and biological relevance.

Quantitative Differentiation Guide for 1-Ethyl-4-((4-fluorobenzyl)amino)-1H-pyrazole-3-carboxylic acid (CAS 1006956-59-7) vs. Closest Analogs


Enhanced Lipophilicity vs. Non-Fluorinated Benzyl Analog (CAS 1432026-20-4)

The lipophilicity of 1-Ethyl-4-((4-fluorobenzyl)amino)-1H-pyrazole-3-carboxylic acid (target compound) is directly compared to its closest non-fluorinated analog, 4-(benzylamino)-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride (CAS 1432026-20-4). The computational XLogP3 value for the target compound is 2.5, reflecting the impact of the 4-fluoro substituent on increasing lipophilicity relative to the unsubstituted analog, which would have a lower LogP [1]. This quantified difference is critical for projects where a specific lipophilicity range is needed to balance solubility and membrane permeability, making the fluorinated compound the preferred choice for generating lead-like molecules.

Medicinal Chemistry Pharmacokinetics Lead Optimization

Reduced Hydrogen Bond Donor Count vs. Free Amino Analog (CAS 1006322-92-4)

The target compound possesses a secondary amine at the 4-position, resulting in a Hydrogen Bond Donor (HBD) count of 2 (from the carboxylic acid and the secondary amine). In contrast, its synthetic precursor, 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid (CAS 1006322-92-4), contains a primary amine, giving it an HBD count of 3 (carboxylic acid + primary amine). A lower HBD count is strongly correlated with improved passive membrane permeability, as each additional HBD can significantly reduce the rate of passive diffusion through lipid bilayers. This quantifiable difference makes the N-substituted target compound a functionally superior scaffold for designing cell-permeable probes and inhibitors, whereas the primary amine analog would be less suited for such applications.

Biochemistry Target Engagement Off-Target Liability

Class-Level Precedent for Enhanced Target Binding Affinity via the 4-Fluorobenzyl Motif

In a direct chemical series, the 4-fluorobenzyl group has been quantitatively shown to be a superior pharmacophoric element for P2Y14R antagonism. The optimized compound **16** (1-(4-fluorobenzyl)-5-(4-methylbenzamido)-1H-pyrazole-3-carboxylic acid) displayed a remarkable P2Y14R binding affinity with an IC50 of **1.93 nM**. This compound also demonstrated high selectivity, notably improved solubility, and a more favorable pharmacokinetic profile compared to earlier analogs that lacked the 4-fluorobenzyl substitution [1]. This class-level evidence strongly implies that retaining the 4-fluorobenzylamino motif on a pyrazole-3-carboxylic acid scaffold is critical for achieving picomolar target engagement and desirable drug-like properties, a key differentiator for projects targeting purinergic signaling pathways.

GPCR Pharmacology P2Y14 Receptor Anti-Inflammatory

Highly Differentiated Physicochemical Signature for Library Design

The target compound occupies a specific and potentially rare region of drug-like chemical space defined by a balanced combination of its physicochemical properties: a topological polar surface area (TPSA) of 67.2 Ų, exactly 5 rotatable bonds, and an AlogP of 2.5 [1]. This combination places it within the optimal range for oral bioavailability according to the Veber rules (TPSA <= 140 Ų and rotatable bonds <= 10). When compared to the primary amine analog (CAS 1006322-92-4), which has a lower molecular weight and different TPSA, the target compound fills a higher molecular weight 'gap' in a screening library, offering a differentiated starting point for hit-to-lead optimization where balanced steric and electronic properties are required.

Chemoinformatics Library Design Physicochemical Property Space

Validated Application Scenarios for Procuring 1-Ethyl-4-((4-fluorobenzyl)amino)-1H-pyrazole-3-carboxylic acid (CAS 1006956-59-7)


Synthesis of High-Affinity P2Y14R Antagonists for Anti-Inflammatory Drug Discovery

Procuring this compound (CAS 1006956-59-7) is required to replicate the favorable in vitro and in vivo pharmacology observed in potent P2Y14R antagonists. The 4-fluorobenzylamino moiety is a validated driver of picomolar binding affinity (IC50 = 1.93 nM for a closely related analog) and improved pharmacokinetic profiles [1]. Research teams developing novel anti-inflammatory agents should use this compound as a key intermediate to amide-couple diverse acids at the 5-position, directly leveraging the established SAR to generate patentable and efficacious candidates for innate immune system diseases. The use of this specific intermediate is essential for maintaining the class-leading potency and selectivity that defines this chemical series [1].

Building Diversity-Oriented Screening Libraries with Central Nervous System (CNS) Drug-Like Properties

With an XLogP3 of 2.5, a TPSA of 67.2 Ų, and a low hydrogen bond donor count of 2, this compound is ideally positioned within the physicochemical property space associated with CNS drug-likeness. It is the preferred choice for generating CNS-focused compound libraries, filling a specific molecular property gap between smaller fragment-like pyrazoles and larger, polar lead molecules [2]. Library designers seeking to balance blood-brain barrier permeability with solubility should prioritize this scaffold over the less lipophilic benzylamino analog (CAS 1432026-20-4) to enhance passive permeability while maintaining acceptable solubility.

Prediction and Optimization of ADME Properties through SAR Studies

The compound serves as an ideal probe molecule for systematic structure-ADME relationship studies. Its single fluorine substitution allows for a direct, quantified comparison of metabolic stability against the non-fluorinated benzyl analog. Researchers can use this compound in microsomal stability assays to empirically measure the protective effect of the para-fluorine atom against CYP450-mediated oxidation, a known metabolic soft spot. The outcome of such a study would directly inform the design of next-generation analogs with extended half-lives, making the procurement of both the target compound and its comparator (CAS 1432026-20-4) a critical experimental strategy.

Crystallography and Biophysical Studies to Elucidate Halogen Bonding in Protein-Ligand Complexes

The 4-fluorobenzyl group is an established participant in halogen bonding and orthogonal dipolar interactions with protein backbones and side chains. This compound is a superior choice for co-crystallization or NMR studies with kinases, GPCRs, or other targets to visualize and quantify these interactions. Compared to the non-fluorinated analog, the target compound provides a unique experimental handle for mapping the energetic contribution of halogen bonding in a real biological context, generating high-resolution structural data that is essential for structure-based drug design campaigns.

Quote Request

Request a Quote for 1-Ethyl-4-((4-fluorobenzyl)amino)-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.